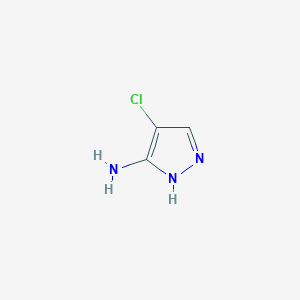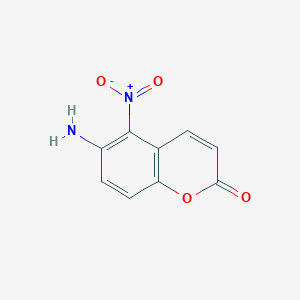
9-(4-溴丁基)-9H-咔唑
描述
9-(4-Bromobutyl)-9H-carbazole is a derivative of the carbazole molecule, which is a heterocyclic aromatic organic compound. Carbazole itself consists of a two benzene rings fused on either side of a five-membered nitrogen-containing ring. The 9-(4-bromobutyl) substitution indicates that a bromobutyl group is attached to the ninth carbon of the carbazole ring. This modification can potentially alter the physical, chemical, and electronic properties of the carbazole, making it a subject of interest for various applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of carbazole derivatives can be achieved through various methods. One approach is the intramolecular arylation of diarylamide anions, which can produce a series of substituted 9H-carbazoles, including 9-(4-bromobutyl)-9H-carbazole. This method involves photostimulated S(RN)1 substitution reactions with diarylamines as starting substrates, which can be obtained through Pd-catalyzed Buchwald-Hartwig reactions or Cu-catalyzed reactions of haloanilines with aryl halides . The intramolecular C-C bond formation through the S(RN)1 mechanism allows for the synthesis of various carbazole structures with good to excellent yields.
Molecular Structure Analysis
The molecular structure of 9-(4-bromophenyl)-9H-carbazole, a closely related compound, has been studied, revealing that the 4-bromophenyl ring is inclined at a significant angle to the mean plane of the carbazole moiety . This inclination can affect the stacking and intermolecular interactions within the crystal structure. Although the structure of 9-(4-bromobutyl)-9H-carbazole is not explicitly provided, it can be inferred that the presence of the bromobutyl group would similarly influence the molecular conformation and packing behavior.
Chemical Reactions Analysis
Carbazole and its derivatives are known to participate in various chemical reactions. The presence of the bromobutyl group in 9-(4-bromobutyl)-9H-carbazole would make it a potential candidate for further functionalization through nucleophilic substitution reactions, given the reactivity of the bromine atom. The carbazole core itself can undergo electrophilic substitution reactions, which can be utilized to introduce additional substituents onto the carbazole ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For instance, the introduction of a vinylbenzyl group to the carbazole ring results in copolymers with tunable lower critical solution temperatures (LCSTs), indicating that the substitution pattern on the carbazole can significantly affect its solubility and thermal properties . While specific data on 9-(4-bromobutyl)-9H-carbazole is not provided, it is reasonable to assume that the bromobutyl group would also impact the compound's physical properties, such as melting point, boiling point, and solubility, as well as its chemical reactivity.
科学研究应用
结构和物理特性
- 已对9-(4-溴丁基)-9H-咔唑化合物进行了结构性质的研究。在这种化合物中,溴丁基基团位于咔唑环平面的一侧,形成了一个锯齿形状。咔唑的两个苯环之间的二面角非常小,仅为0.55°。这种结构特征对于理解其物理和化学行为至关重要。晶体结构主要通过范德华力相互作用来稳定(Qingpeng Wang et al., 2012)。
生物活性和转化
- 9H-咔唑衍生物,包括9-(4-溴丁基)-9H-咔唑,以其多功能药理应用而闻名。对这些衍生物的细菌转化研究表明,它们可以代谢转化为各种羟基代谢物,这些代谢物有可能在不同的药理背景下使用(Doreen Waldau et al., 2009)。
抗菌活性
- 人们一直致力于合成新的9H-咔唑杂环衍生物,旨在评估它们作为抗菌剂的潜力。这包括对9-(4-溴丁基)-9H-咔唑衍生物的探索,表明该化合物在开发新的抗菌解决方案中的相关性(N. Salih et al., 2016)。
药物化学和天然产物
- 咔唑骨架,包括9-(4-溴丁基)-9H-咔唑,已在药物化学中引起了极大的兴趣。对这种结构的修饰已被发现具有一系列生物活性,包括抗菌、抗疟疾、抗癌和抗阿尔茨海默病性质。这表明了9-(4-溴丁基)-9H-咔唑在各种药物制剂开发中的潜力(L. S. Tsutsumi et al., 2016)。
发光和材料科学
- 咔唑衍生物,包括9-(4-溴丁基)-9H-咔唑,已被用于研究其发光性能。这项研究在材料科学领域尤为重要,这些化合物可以用于开发具有潜在应用于各种技术的发光材料(Gui‐Mei Tang et al., 2021)。
安全和危害
9-(4-bromobutyl)-9H-carbazole can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
属性
IUPAC Name |
9-(4-bromobutyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQFUSWIBGIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552271 | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromobutyl)-9H-carbazole | |
CAS RN |
10420-20-9 | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the bromobutyl group in 9-(4-Bromobutyl)-9H-carbazole?
A1: The bromobutyl group in 9-(4-Bromobutyl)-9H-carbazole plays a crucial role in dictating the molecule's spatial arrangement. Research indicates that this group adopts a zigzag conformation and extends to one side of the otherwise planar carbazole ring system. [, ] This specific orientation influences the molecule's overall shape and potentially its interactions with other molecules. []
Q2: Are there any notable intermolecular interactions observed in the crystal structure of 9-(4-Bromobutyl)-9H-carbazole?
A2: Interestingly, the crystal packing of 9-(4-Bromobutyl)-9H-carbazole is primarily governed by weak van der Waals forces. [] While the molecule possesses a bromine atom, which could potentially engage in halogen bonding, no significant directional intermolecular contacts are reported in the crystallographic studies. []
Q3: Has the synthesis of 9-(4-Bromobutyl)-9H-carbazole been explored using any specific methods?
A3: Yes, one study highlights the successful synthesis of 9-(4-Bromobutyl)-9H-carbazole employing the phase transfer catalysis method. [] While the specific details of the reaction conditions are not provided in the abstract, this finding suggests the viability of this synthetic approach for obtaining the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

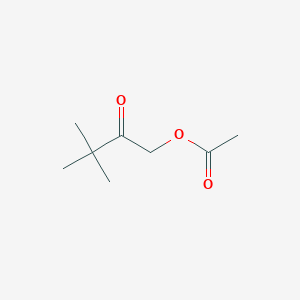
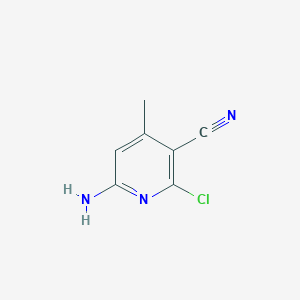
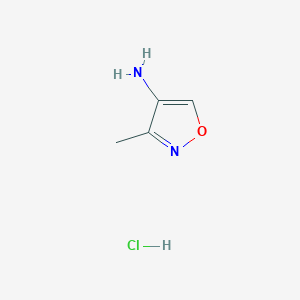
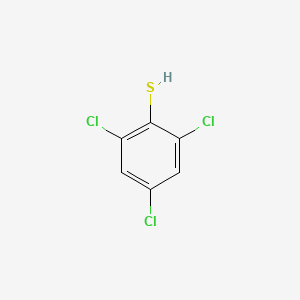
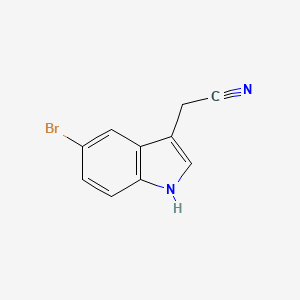


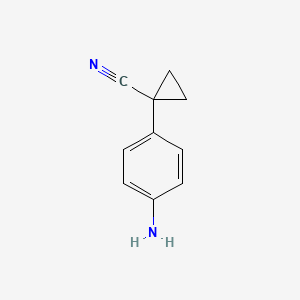
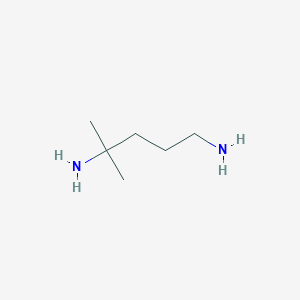
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
